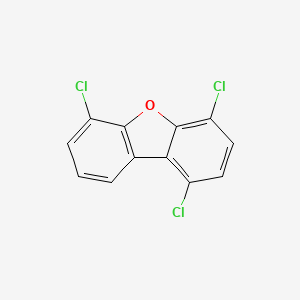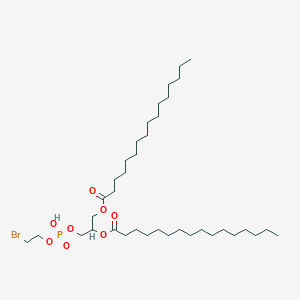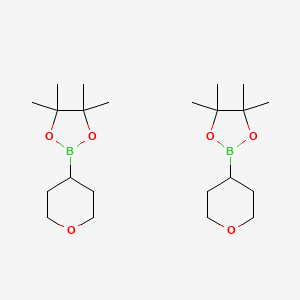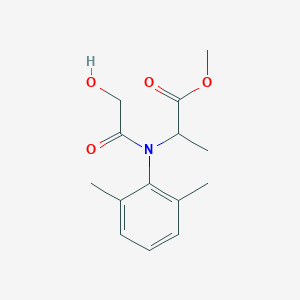
2-Thiomethyl phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiomethyl phenothiazine is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. Phenothiazines are known for their neuroleptic properties and have been used in the treatment of psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiomethyl phenothiazine typically involves the introduction of a thiomethyl group to the phenothiazine core. One common method is the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions: 2-Thiomethyl phenothiazine undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives
科学的研究の応用
2-Thiomethyl phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroleptic and antipsychotic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-thiomethyl phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Calmodulin and Protein Kinase C: Inhibits these proteins, contributing to its anticancer properties.
P-glycoprotein: Inhibits the transport function of this protein, which is involved in multidrug resistance
類似化合物との比較
2-Thiomethyl phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with similar properties
Uniqueness: The presence of the thiomethyl group at the 2-position enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C13H9NS2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
10H-phenothiazine-2-carbothialdehyde |
InChI |
InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
InChIキー |
NFYGQEWVIVHDJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
